2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
CAS No.: 2098049-98-8
Cat. No.: VC3137666
Molecular Formula: C7H8F5N3
Molecular Weight: 229.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098049-98-8 |
---|---|
Molecular Formula | C7H8F5N3 |
Molecular Weight | 229.15 g/mol |
IUPAC Name | 2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine |
Standard InChI | InChI=1S/C7H8F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1-2,13H2 |
Standard InChI Key | FPSDFVVXAJGURL-UHFFFAOYSA-N |
SMILES | C1=C(N(N=C1C(F)(F)F)C(F)F)CCN |
Canonical SMILES | C1=C(N(N=C1C(F)(F)F)C(F)F)CCN |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine features a 1H-pyrazole core with three key structural elements:
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A trifluoromethyl (CF₃) group at the C-3 position of the pyrazole ring
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A difluoromethyl (CHF₂) group at the N-1 position
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An ethylamine (-CH₂CH₂NH₂) side chain at the C-5 position
This arrangement of substituents creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential pharmaceutical relevance. The pyrazole core provides a rigid scaffold that positions the fluorinated substituents and the basic ethylamine side chain in specific spatial orientations, which is critical for potential target interactions.
Physical and Chemical Properties
Based on analysis of related fluorinated pyrazole compounds, the following physicochemical properties can be reasonably predicted:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₈H₉F₅N₃ | Calculated from structure |
Molecular Weight | 257.17 g/mol | Calculated from molecular formula |
Physical State | White to off-white crystalline solid | Based on similar pyrazole derivatives |
Solubility | Moderate to good solubility in organic solvents (DCM, acetonitrile); limited water solubility | Based on similar fluorinated heterocycles |
Melting Point | 75-120°C range | Estimated from related compounds |
pKa (amine) | Approximately 9-10 | Typical for primary amines modified by electronic effects of fluorinated substituents |
Stability | Stable under standard conditions; sensitive to strong oxidizing agents | Based on general properties of fluorinated heterocycles |
Synthesis Methods and Strategies
Synthesis of Related Trifluoromethylpyrazole Derivatives
The synthesis of compounds containing the 3-(trifluoromethyl)-1H-pyrazol-5-amine core, which is structurally related to our target molecule, has been documented using various reaction conditions. These approaches provide valuable insights for developing synthetic routes to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine.
Several reaction protocols have been employed for pyrazole synthesis involving trifluoromethyl groups:
N-Trifluoromethyl Pyrazole Synthesis
Recent advances in the synthesis of N-functionalized fluorinated pyrazoles provide relevant approaches for introducing fluoromethyl groups at the nitrogen position:
"A one-pot synthesis of functionalized N-trifluoromethyl pyrazoles from readily available di-Boc trifluoromethylhydrazine and dialdehydes, diketones, carbonylnitriles, and ketoesters/amides/acids is described... Optimization of cyclization conditions identified DCM, combined with a strong acid, as a key to suppress the undesired des-CF₃ side products."
This methodology highlights the importance of solvent selection and acid catalysis for successful incorporation of fluoromethyl groups on the pyrazole nitrogen. The stability challenges of trifluoromethylhydrazine intermediates (half-life ~6 hours) demonstrate the need for carefully optimized reaction conditions when working with such fluorinated building blocks .
Difluoromethylated Pyrazole Synthesis
The synthesis of pyrazoles containing difluoromethyl groups, particularly at the N-1 position, has been explored using alternative approaches:
"The invention provides a novel method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which adopts low-cost propiolic acid as a reaction material in the reaction process and has simple synthesis method."
This approach using difluoromethane and carbon monoxide as economical starting materials offers advantages in terms of cost and environmental impact, making it potentially suitable for industrial-scale production of difluoromethylated pyrazoles .
Proposed Synthetic Route for Target Compound
Based on the available methodologies for related compounds, a potential multi-step synthetic route to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine might involve:
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Synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-amine core structure
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N-difluoromethylation at the pyrazole N-1 position
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Introduction of the ethylamine side chain at the C-5 position through appropriate functional group transformations
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Protection/deprotection strategies for the amine functionality during synthesis
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
Based on NMR data available for structurally similar compounds, the following characteristic signals would be expected for 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine:
¹H NMR predicted key signals:
Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity Pattern | Integration |
---|---|---|---|
CHF₂ | 7.0-7.5 | Triplet (J ≈ 50-60 Hz) | 1H |
Pyrazole-H | 6.3-6.7 | Singlet | 1H |
-CH₂-NH₂ | 2.8-3.1 | Triplet | 2H |
Pyrazole-CH₂- | 2.6-2.9 | Triplet | 2H |
-NH₂ | 1.2-1.8 | Broad singlet | 2H |
Related trifluoromethylpyrazole compounds show characteristic proton signals in the aromatic and aliphatic regions. For example, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole derivatives exhibit N-H resonances between 9.32-11.20 ppm, and pyrazole derivatives with methyl substituents show signals at 2.31-2.34 ppm .
¹³C NMR predicted key signals:
Carbon Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
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C-3 (C-CF₃) | 140-145 | Quartet (J ≈ 35-40 Hz) |
C-5 (C-CH₂-) | 135-140 | Singlet |
CF₃ | 120-125 | Quartet (J ≈ 270 Hz) |
CHF₂ | 105-115 | Triplet (J ≈ 240 Hz) |
Pyrazole C-4 | 100-105 | Singlet |
-CH₂-NH₂ | 40-45 | Singlet |
Pyrazole-CH₂- | 25-30 | Singlet |
Carbon signals for related pyrazole compounds show characteristic downfield shifts for carbons adjacent to nitrogen atoms. According to available data, "pyrazole compounds denote a downfield chemical shift (peak) at δC 144.2, 148.7, 145.1, 143.2, and 160.5 ppm, respectively, typically attributed to aromatic carbons within the pyrazole ring that are influenced by the adjacent nitrogen atoms" .
¹⁹F NMR predicted key signals:
Fluorine Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
CF₃ | -60 to -65 | Singlet |
CHF₂ | -110 to -120 | Doublet (J ≈ 50-60 Hz) |
Infrared Spectroscopy
Based on IR data for related pyrazole compounds, the following characteristic absorption bands would be expected:
Chromatographic Analysis
Liquid chromatography methods would likely be effective for the analysis and purification of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine. Based on methods used for similar compounds, the following chromatographic conditions might be appropriate:
Biological Properties and Applications
Anticancer Activity of Related Compounds
Structurally related pyrazole compounds have demonstrated cytotoxic activity against various cancer cell lines. In particular, compounds containing the 3-(trifluoromethyl)-pyrazole moiety have shown promising results:
"The short-term cytotoxicity of 10 μM pyrazole compounds (L1–L5) was evaluated against pancreatic (CFPAC-1 and PANC-1), breast (MDA-MB-231 and MCF-7), and cervical (CaSki and HeLa) cancer cell lines using the MTT cell viability assay... L2 and L3, respectively, displayed moderate cytotoxicity against CFPAC-1 (61.7 ± 4.9 μM) and MCF-7 (81.48 ± 0.89 μM) cell lines."
The compound L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) shares structural similarity with our target compound, particularly the 3-(trifluoromethyl)-pyrazole core, suggesting potential cytotoxic activity for 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine.
Cytotoxicity Data for Related Fluorinated Pyrazoles
Compound | Structure | Cancer Cell Line | IC₅₀ Value (μM) | Activity Level |
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L2 (3,5-diphenyl-1H-pyrazole) | Pyrazole with phenyl groups at 3,5-positions | CFPAC-1 (pancreatic) | 61.7 ± 4.9 | Moderate cytotoxicity |
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | Pyrazole with CF₃ at 3-position, phenyl at 5-position | MCF-7 (breast) | 81.48 ± 0.89 | Moderate cytotoxicity |
Structure-Activity Relationships
Analysis of the structural features of our target compound and related molecules suggests several important structure-activity relationships:
Application Area | Potential Uses | Rationale |
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Medicinal Chemistry | Enzyme inhibitors, receptor ligands | Fluorinated substituents enhance binding to hydrophobic protein pockets |
Cancer Research | Cytotoxic agents, kinase inhibitors | Related compounds show activity against cancer cell lines |
Agrochemicals | Herbicides, fungicides, pesticides | Fluorinated heterocycles often exhibit bioactivity against plant pathogens |
Building Blocks | Synthesis of complex molecules | Functionalized pyrazoles serve as versatile scaffolds |
Imaging | PET imaging agents | Fluorine-containing compounds can be developed into imaging probes |
Physicochemical Properties and Structure-Property Relationships
Influence of Fluorinated Substituents
The presence of both trifluoromethyl and difluoromethyl groups significantly influences the physicochemical properties of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine:
Property | Effect of Fluorinated Substituents | Significance |
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Lipophilicity | Increased logP value | Enhanced membrane permeability |
Metabolic Stability | Protection against oxidative metabolism | Improved in vivo half-life |
Acidity/Basicity | Modulation of pKa values | Altered ionization state at physiological pH |
Hydrogen Bonding | CHF₂ group acts as hydrogen bond donor | Enhanced target binding capabilities |
Molecular Conformation | Restricted rotation due to stereoelectronic effects | Defined spatial arrangement of functional groups |
Electrostatic Potential | Electron-withdrawing effects create polarized regions | Specific recognition by target biomolecules |
Computational Predictions
Computational analysis of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine would likely reveal important insights into its properties:
Property | Predicted Value/Characteristic | Significance for Applications |
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logP | Approximately 1.8-2.4 | Balanced lipophilicity for oral bioavailability |
Topological Polar Surface Area | 45-55 Ų | Compatible with membrane permeation |
Hydrogen Bond Donors | 3 (NH₂ + CHF₂) | Moderate capacity for hydrogen bond formation |
Hydrogen Bond Acceptors | 3 (pyrazole N + NH₂) | Moderate capacity for hydrogen bond formation |
Rotatable Bonds | 3 | Moderate conformational flexibility |
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